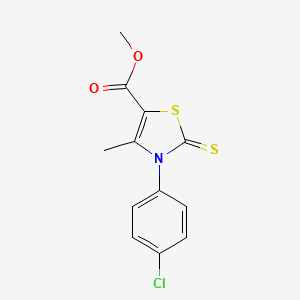![molecular formula C25H28N4O B5669122 2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5669122.png)
2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves multi-step pathways starting from basic heterocyclic compounds or through reactions such as the double Michael addition. The synthesis methods vary, including spirocyclization of pyridine substrates and intramolecular reactions to form the spirocyclic structure. Key steps often involve reactions with barbituric acid or its derivatives under specific conditions to achieve the desired spiro framework (Islam et al., 2017), (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound , is characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. These analyses reveal the compound's unique spirocyclic structure, consisting of a diazaspiro framework fused with other heterocyclic motifs. Structural elucidation confirms the presence of characteristic functional groups and the spiro arrangement (Guillon et al., 2020).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition, spirocyclization, and reactions with electrophiles leading to diverse modifications of the spiro framework. These reactions are pivotal in synthesizing novel compounds with potential biological activities. The reactivity is influenced by the presence of functional groups and the spirocyclic structure, enabling the introduction of different substituents (Cordes et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through experimental studies. The diazaspiro[5.5]undecane derivatives' crystalline structure and stability are often investigated using X-ray diffraction, highlighting the compounds' solid-state characteristics. These properties are crucial for understanding the compound's behavior in different environments and its potential applicability in various fields (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of "2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane" and related compounds include reactivity towards various chemical agents, stability under different conditions, and potential for chemical modifications. The compound's reactivity is essential for its utility in chemical synthesis and potential pharmaceutical applications. Investigations into these properties are fundamental for developing new compounds with enhanced activities and functionalities (Aggarwal, Vij, & Khurana, 2014).
Propiedades
IUPAC Name |
(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c1-28-17-21(19-5-3-2-4-6-19)16-25(18-28)9-13-29(14-10-25)24(30)20-7-8-22-23(15-20)27-12-11-26-22/h2-8,11-12,15,21H,9-10,13-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXYOGYSEOQXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1)CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5669039.png)
![N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5669042.png)

![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669048.png)
![(1S*,5R*)-6-methyl-3-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669060.png)

![4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid](/img/structure/B5669098.png)
![1-benzyl-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5669128.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B5669131.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5669139.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5669144.png)
![1-benzyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5669151.png)
